



# Application Notes and Protocols for SRPIN803 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

SRPIN803 is a potent, cell-permeable dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1] It has demonstrated significant anti-angiogenic properties, making it a valuable tool for research in oncology and ophthalmology, particularly in the context of age-related macular degeneration.[1][2] These application notes provide detailed protocols for the use of SRPIN803 in cell culture, including cell viability assays, kinase inhibition assays, and an in vitro angiogenesis model. Additionally, we present a summary of its activity across various cell lines and its impact on key signaling pathways.

## **Mechanism of Action**

**SRPIN803** exerts its biological effects by inhibiting two key protein kinases:

- SRPK1: This kinase plays a crucial role in the regulation of splicing factors, particularly the serine/arginine-rich (SR) proteins. By phosphorylating these proteins, SRPK1 influences alternative splicing of various genes, including Vascular Endothelial Growth Factor (VEGF).
  [3][4][5][6] Inhibition of SRPK1 by SRPIN803 can alter the balance of VEGF isoforms, favoring the production of anti-angiogenic variants.
- CK2: This pleiotropic serine/threonine kinase is involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[2][7][8][9] Dysregulation of CK2 activity is



a hallmark of many cancers. **SRPIN803**'s inhibition of CK2 contributes to its anti-proliferative and pro-apoptotic effects.[2][7]

## **Data Presentation**

# Table 1: Inhibitory Activity of SRPIN803 against Target

**Kinases** 

| Kinase | IC50      |
|--------|-----------|
| SRPK1  | 2.4 μM[1] |
| CK2    | 203 nM[1] |

## Table 2: Cytostatic and Cytotoxic Activity of SRPIN803 in

**Human Cancer Cell Lines** 

| Cell Line | Cancer Type           | GI50 (μM)    |
|-----------|-----------------------|--------------|
| A549      | Lung Carcinoma        | ~61-79       |
| Hcc827    | Lung Adenocarcinoma   | 80-98[1][10] |
| PC3       | Prostate Cancer       | 80-98[1][10] |
| U87       | Glioblastoma          | 80-98[1][10] |
| HeLa      | Cervical Cancer       | ~61-79       |
| MCF7      | Breast Adenocarcinoma | >100         |

# **Experimental Protocols General Cell Culture Conditions**

The following human cancer cell lines can be cultured to assess the efficacy of **SRPIN803**:

• A549 (Lung Carcinoma): Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[11][12]



- MCF7 (Breast Adenocarcinoma): Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% penicillin-streptomycin.[13]
- Hcc827 (Lung Adenocarcinoma): RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[11]
- MRC5 (Normal Lung Fibroblast): Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
- PC3 (Prostate Cancer): F-12K Medium supplemented with 10% FBS and 1% penicillinstreptomycin.
- HeLa (Cervical Cancer): Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
- U87 (Glioblastoma): Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

All cell lines should be maintained in a humidified incubator at 37°C with 5% CO2.[12][13]

## **Cell Viability (MTT) Assay**

This protocol is designed to assess the effect of **SRPIN803** on the metabolic activity of cultured cells, which is an indicator of cell viability.

#### Materials:

- SRPIN803 (stock solution in DMSO)
- 96-well cell culture plates
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)



Microplate reader

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of SRPIN803 in complete medium. Remove the old medium from the wells and add 100 μL of the SRPIN803 dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
- MTT Addition: Add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
- Solubilization: Carefully remove the medium and add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

## **In Vitro Kinase Assay**

This protocol can be adapted to measure the inhibitory activity of **SRPIN803** against SRPK1 and CK2.

### Materials:

- Recombinant human SRPK1 or CK2 enzyme
- SRPIN803
- Kinase-specific substrate (e.g., myelin basic protein for SRPK1, synthetic peptide for CK2)
- Kinase assay buffer
- [y-32P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)



- P81 phosphocellulose paper (for radiolabeled assay)
- Scintillation counter or luminometer

Procedure (Radiolabeled Method):

- Prepare a reaction mixture containing kinase assay buffer, the respective kinase, and its substrate.
- Add varying concentrations of SRPIN803 or vehicle control (DMSO).
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
- Stop the reaction by spotting the mixture onto P81 paper.
- Wash the P81 paper extensively with phosphoric acid to remove unincorporated ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition and determine the IC50 value.

# **Zebrafish Anti-Angiogenesis Assay**

This in vivo assay provides a model for assessing the anti-angiogenic potential of **SRPIN803**.

#### Materials:

- Transgenic zebrafish embryos (e.g., Tg(fli1:EGFP) or Tg(kdrl:EGFP))
- SRPIN803
- Embryo medium
- Microscope with fluorescence capabilities

### Procedure:



- Collect zebrafish embryos and maintain them in embryo medium.
- At 24 hours post-fertilization (hpf), dechorionate the embryos.
- Expose the embryos to various concentrations of **SRPIN803** (e.g., 10-100  $\mu$ M) or vehicle control (DMSO) in the embryo medium.
- Incubate the embryos at 28.5°C for 48-72 hours.
- At the end of the incubation period, anesthetize the embryos and mount them for imaging.
- Visualize the intersegmental vessels (ISVs) using a fluorescence microscope.
- Quantify the extent of angiogenesis by measuring the length or number of ISVs.
- Analyze the data to determine the effect of **SRPIN803** on blood vessel development.

# Signaling Pathways and Experimental Workflows SRPIN803 Mechanism of Action





Click to download full resolution via product page

Caption: SRPIN803 inhibits SRPK1 and CK2 signaling pathways.

# **Experimental Workflow for Cell Viability Assay**





Click to download full resolution via product page

Caption: Workflow for determining cell viability using the MTT assay.

# Logical Relationship of SRPK1 Inhibition and Anti-Angiogenesis





Click to download full resolution via product page

Caption: Logical flow from SRPK1 inhibition to anti-angiogenesis.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchhub.com [researchhub.com]
- 2. researchgate.net [researchgate.net]
- 3. Splicing-factor kinase SRPK1 promotes angiogenesis by altering VEGF splicing ecancer [ecancer.org]
- 4. Serine-Arginine Protein Kinase 1 (SRPK1) as a Prognostic Factor and Potential Therapeutic Target in Cancer: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]



- 5. Frontiers | Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells [frontiersin.org]
- 6. Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review [mdpi.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Irradiation Suppresses IFNy-Mediated PD-L1 and MCL1 Expression in EGFR-Positive Lung Cancer to Augment CD8+ T Cells Cytotoxicity [mdpi.com]
- 12. ALI multilayered co-cultures mimic biochemical mechanisms of the cancer cell-fibroblast cross-talk involved in NSCLC MultiDrug Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SRPIN803 in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610994#srpin803-experimental-protocol-for-cell-culture]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com